molecular formula C6H9N3S B13060057 4-Pyrimidinamine, 5-methyl-2-(methylthio)- CAS No. 54308-64-4

4-Pyrimidinamine, 5-methyl-2-(methylthio)-

Cat. No.: B13060057
CAS No.: 54308-64-4
M. Wt: 155.22 g/mol
InChI Key: GSAVMWCLXXJBLU-UHFFFAOYSA-N
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Description

5-Methyl-2-(methylsulfanyl)pyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by a pyrimidine ring substituted with a methyl group at the 5-position, a methylsulfanyl group at the 2-position, and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(methylsulfanyl)pyrimidin-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-5-methylpyrimidine with methylthiolate anion, followed by amination at the 4-position. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(methylsulfanyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: The amine group at the 4-position can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Catalytic hydrogenation

    Substitution: Various nucleophiles under basic conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Substitution: N-substituted pyrimidines

Scientific Research Applications

5-Methyl-2-(methylsulfanyl)pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(methylsulfanyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylsulfanyl-5-chloropyrimidine
  • 5-Methyl-2-(methylsulfanyl)pyrimidin-4-ol
  • 2-Methylsulfanyl-5-bromopyrimidine

Uniqueness

5-Methyl-2-(methylsulfanyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methylsulfanyl group and an amine group on the pyrimidine ring makes it a versatile compound for various applications.

Properties

CAS No.

54308-64-4

Molecular Formula

C6H9N3S

Molecular Weight

155.22 g/mol

IUPAC Name

5-methyl-2-methylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C6H9N3S/c1-4-3-8-6(10-2)9-5(4)7/h3H,1-2H3,(H2,7,8,9)

InChI Key

GSAVMWCLXXJBLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1N)SC

Origin of Product

United States

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